molecular formula C22H18BrN3O3 B243414 3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide

Cat. No. B243414
M. Wt: 452.3 g/mol
InChI Key: GELIMELOSFCMCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is a compound that has been synthesized and extensively studied for its potential applications in scientific research. This compound is a member of the benzamide family, which is known for its diverse biological activities.

Mechanism of Action

The mechanism of action of 3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide is not fully understood. However, it is believed to exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It is also believed to exert its antifungal activity by disrupting fungal cell membranes and inhibiting fungal cell growth.
Biochemical and Physiological Effects:
3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase. It has also been shown to induce the expression of several tumor suppressor genes, including p53 and p21. In addition, it has been shown to inhibit the production of several pro-inflammatory cytokines, including interleukin-6 and tumor necrosis factor-alpha.

Advantages and Limitations for Lab Experiments

3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has potent anticancer and antifungal activity, making it a valuable tool for studying cancer and fungal diseases. However, this compound also has several limitations. It is highly toxic and can cause severe side effects in vivo. It also has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide. One potential direction is to study its potential applications in combination therapy with other anticancer or antifungal agents. Another potential direction is to study its mechanism of action in more detail, with the goal of identifying new targets for cancer and fungal therapy. Finally, future studies could focus on developing new derivatives of this compound with improved solubility and reduced toxicity.

Synthesis Methods

The synthesis of 3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide involves several steps. The first step is the synthesis of 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)benzaldehyde, which is achieved by reacting 2-aminopyridine with 4-bromo-2-fluorobenzaldehyde. The second step is the synthesis of 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)benzylamine, which is obtained by reducing the aldehyde group of 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)benzaldehyde with sodium borohydride. The final step is the synthesis of 3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide, which is achieved by reacting 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)benzylamine with 3-bromo-4-ethoxybenzoyl chloride.

Scientific Research Applications

3-bromo-4-ethoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide has been extensively studied for its potential applications in scientific research. This compound has been shown to have potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antifungal activity against several fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

Molecular Formula

C22H18BrN3O3

Molecular Weight

452.3 g/mol

IUPAC Name

3-bromo-4-ethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H18BrN3O3/c1-2-28-18-10-9-16(12-17(18)23)21(27)25-13-14-5-7-15(8-6-14)22-26-20-19(29-22)4-3-11-24-20/h3-12H,2,13H2,1H3,(H,25,27)

InChI Key

GELIMELOSFCMCG-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br

Origin of Product

United States

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